Alzodef
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Calcium carbimide is a potent inhibitor of the aldehyde dehydrogenase. Ethanol is normally metabolized to acetaldehyde that is quickly metabolized because this molecule is toxic, thus it has to stay in very low quantities in the body. Carbimide performs its effect by being a competitive inhibitor of the hepatic aldehyde-NAD oxidoreductase dehydrogenase which is the enzyme responsible for the oxidation of acetaldehyde to water and acetate. |
|---|---|
CAS No. |
156-62-7 |
Molecular Formula |
CCaN2 |
Molecular Weight |
80.10 g/mol |
IUPAC Name |
calcium;azanidylidenemethylideneazanide |
InChI |
InChI=1S/CN2.Ca/c2-1-3;/q-2;+2 |
InChI Key |
MYFXBBAEXORJNB-UHFFFAOYSA-N |
impurities |
... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3. Dicyandiamide ... /is/ the main impurity in cyanamide. Cyanamide, especially in solution, always contains the dimer. |
SMILES |
C(#N)N.[Ca+2] |
Canonical SMILES |
C(=[N-])=[N-].[Ca+2] |
boiling_point |
Sublimes 1150-1200ºC |
Color/Form |
Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system Colorless crystals or powder White crystals Orthorhombic, elongated, six-sided tablets from dimethyl phthalate Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals. Deliquescent crystals Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution. |
density |
2.29 at 68 °F (NTP, 1992) - Denser than water; will sink 1.28 (NIOSH, 2024) - Denser than water; will sink 2.29 at 20 °C/4 °C 1.282 g/cu cm at 20 °C Relative density (water = 1): 1.28 2.3 g/cm³ 2.29 1.28 |
flash_point |
286 °F (NIOSH, 2024) 286 °F; 141 °C (closed cup) 141 °C 286 °F |
melting_point |
1300ºC |
physical_description |
Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers. Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical. Liquid Colorless, gray, or black crystals or powder (fertilizer); Note: Commercial grades may contain calcium carbide; [NIOSH] Deliquescent, crystalline solid; [CHEMINFO] COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS. COLOURLESS CRYSTALS. Colorless, gray, or black crystals or powder. Crystalline solid. Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] |
Related CAS |
25300-84-9 156-62-7 (calcium salt (1:1)) |
solubility |
Soluble |
vapor_density |
1.45 (Air = 1) |
vapor_pressure |
0 mmHg (approx) (NIOSH, 2024) 3.75X10-3 mm Hg at 20 °C Vapor pressure, Pa at 20 °C: 0.5 0 mmHg (approx) |
Origin of Product |
United States |
Mechanistic Investigations of Alzodef S Biological Activities
Enzymatic Inhibition Mechanisms of Alzodef
This compound is recognized for its inhibitory effects on various enzymes, with a notable impact on aldehyde dehydrogenase.
Aldehyde Dehydrogenase Inhibition Pathways by this compound and its Metabolites
This compound functions as an inhibitor of aldehyde dehydrogenase (ALDH), a crucial enzyme in the metabolism of aldehydes, including acetaldehyde (B116499), the primary metabolite of ethanol (B145695). The inhibition of ALDH by this compound is largely dependent on its conversion to an active metabolite nih.gov.
Studies indicate that oxidizing enzymes such as catalase and cytochrome P-450 enzymes in the liver can activate cyanamide (B42294) (this compound) to a potent ALDH inhibitor grantome.com. This activation is postulated to involve the formation of N-hydroxycyanamide, an intermediate that subsequently decomposes into cyanide and nitroxyl (B88944), with the latter being a possible inhibitor of ALDH2 grantome.com. Nitroxyl is thought to inhibit ALDH through the formation of an N-hydroxysulfenamide intermediate, which can lead to both reversible and irreversible forms of the inhibited enzyme depending on the pH nih.gov. The reversible form is proposed to be an intra-subunit disulfide, while the irreversible form is likely a sulfinamide nih.gov.
The low Km mitochondrial ALDH isozyme is strongly inhibited by cyanamide (this compound) after metabolic activation nih.gov. In vitro studies using intact rat liver mitochondria showed significant inhibition of this isozyme nih.gov. Cyanamide (this compound) also inhibited yeast ALDH when incubated in the presence of rat liver mitochondria, but not in their absence, further supporting the requirement for metabolic activation nih.gov. Subcellular distribution studies revealed that microsomes with an NADPH-generating system were as active as mitochondria in activating cyanamide (this compound), while the cytosolic fraction showed little to no activity nih.gov.
While cyanamide (this compound) itself is reported to engage in non-covalent interactions with the active site of ALDH, acting as a competitive inhibitor by mimicking substrates scbt.com, its potent in vivo activity is attributed to its activated metabolite(s) nih.govgrantome.com.
Some studies suggest that metabolites other than N-acetylcyanamide, which is a major urinary metabolite, are responsible for the inhibitory activity, as N-acetylcyanamide was found to be inactive in inhibiting the low Km ALDH isozyme in intact mitochondria nih.gov.
Influence of this compound on Other Metabolic Enzyme Systems
Beyond its well-characterized effect on aldehyde dehydrogenase, this compound has been shown to influence other metabolic enzyme systems. In plants, cyanamide (this compound) has a dramatic effect on the strong inhibition of catalase and cytochromoxidase and the blocked thiols of redox systems academicjournals.orgacademicjournals.org. Applied to dormant buds, cyanamide (this compound) inhibits catalase activity, leading to an increase in H2O2 content academicjournals.orgacademicjournals.org.
Studies in isolated rat liver mitochondria indicated that cyanamide (this compound) specifically inhibited the oxidation of acetaldehyde but did not affect the mitochondrial oxidation of succinate, glutamate, or pyruvate (B1213749), suggesting a specific action on ALDH rather than a general effect on mitochondrial respiration nih.gov. However, acetaldehyde, even when its oxidation was prevented by cyanamide (this compound), still inhibited pyruvate oxidation, indicating a direct effect of acetaldehyde on pyruvate dehydrogenase nih.gov.
Research also suggests that cyanamide (this compound) may have inhibitory effects on other enzymatic activities, including catalase, which may not be directly related to its ALDH inhibition .
Cellular and Molecular Mechanisms of this compound
This compound exerts its biological effects through various cellular and molecular mechanisms, influencing processes such as cell division, oxidation-reduction balance, and intracellular signaling.
Effects of this compound on Cellular Division and Elongation
Cyanamide (this compound) has been observed to affect cellular division and elongation, particularly in the context of plant growth regulation. Studies on onion roots showed that cyanamide (this compound) restricted root growth in a dose-dependent manner, accompanied by a decrease in fresh and dry weight accumulation nih.govexlibrisgroup.com. Cytological observations indicated that disturbances in cell division contribute to this effect, including a reduction in mitotic cells, inhibition of meristematic cell proliferation and the cell cycle, and modifications of cytoskeleton arrangement nih.govexlibrisgroup.com.
In Arabidopsis thaliana roots, cyanamide (this compound) caused a gradual accumulation of cells in the G2/M phase of the cell cycle and a decline in G1/S phase cells, suggesting an impairment of meristematic cell proliferation through restriction of the G2/M transition mdpi.comnih.gov. This effect was found to be reversible at lower concentrations mdpi.comnih.gov.
In the context of its use as a plant growth regulator, cyanamide (this compound) is thought to promote cell division and elongation, contributing to effects like increased plant height and thicker stems in crops like onions when applied as a nitrogen source ashs.org. This appears to be related to nitrogen's role in protein synthesis, essential for cell division and elongation ashs.org. Cyanamide (this compound) application has also been linked to increased bulb diameter in onions ashs.org.
However, the effect on cell elongation can be complex and context-dependent. While nitrogen from cyanamide (this compound) can promote elongation, studies on tomato roots suggest that cyanamide-dependent modification in root growth may involve alterations in phytohormone balance (like auxins and ethylene) and expansin gene expression, which influence cell wall flexibility and cell enlargement nih.gov. Cyanide, a potential metabolite of cyanamide (this compound) under certain conditions, has also been studied for its effects on root hair elongation, suggesting a role independent of direct cyanide inactivation of NADPH oxidase but potentially impacting energy sources from mitochondrial respiration oup.com.
Impact of this compound on Catalytic Oxidation-Reduction Processes
This compound influences cellular oxidation-reduction (redox) processes. As mentioned, cyanamide (this compound) strongly inhibits catalase, an enzyme that breaks down hydrogen peroxide (H2O2), leading to increased H2O2 content academicjournals.orgacademicjournals.org. This increase in reactive oxygen species (ROS) is associated with the effects of cyanamide (this compound) on processes like bud break in plants mdpi.comnih.govmdpi.com.
Studies using redox-sensitive green fluorescent protein (roGFP2) in Arabidopsis thaliana roots showed that cyanamide (this compound) treatment triggered an increase in oxidation in both the nucleus and cytosol, suggesting a shift in the cellular redox state mdpi.comnih.govresearchgate.net. This increased cellular oxidation accompanied the restriction of G2/M transition and inhibition of mitosis mdpi.comnih.govresearchgate.net.
The inhibition of mitochondrial ALDH and succinic semialdehyde dehydrogenase (SSADH) by cyanamide (this compound) has been suggested as a potential mechanism contributing to oxidative stress researchgate.net.
Cyanamide (this compound) itself can undergo electrochemical oxidation and reduction. Studies on the redox behavior of cyanamides and their metal complexes have explored their electron transfer processes peacta.orgcdnsciencepub.compeacta.orgrsc.org.
Interactions of this compound with Intracellular Signaling Pathways (e.g., Pentose (B10789219) Phosphate (B84403) Pathway, AMP/ATP Ratio)
Research suggests potential interactions of cyanamide (this compound) with intracellular signaling pathways, although direct evidence regarding the pentose phosphate pathway and AMP/ATP ratio is less extensive in the provided search results compared to its effects on ALDH and cellular division.
Some studies in plants indicate that cyanamide (this compound) treatment can affect carbohydrate metabolism, leading to increased levels of soluble sugars like fructose, glucose, and maltose, which can act as signaling molecules regulating plant growth and promoting bud outgrowth mdpi.com.
While not directly detailing the impact on the AMP/ATP ratio, the influence of cyanamide (this compound) on mitochondrial enzymes like ALDH and potentially cytochromoxidase academicjournals.orgacademicjournals.org could indirectly affect cellular energy status, which is reflected in the AMP/ATP ratio. The accumulation of acetaldehyde due to ALDH inhibition can also impact various metabolic pathways.
Furthermore, the generation of ROS due to catalase inhibition by cyanamide (this compound) can trigger various signaling cascades involved in stress responses and growth regulation in plants mdpi.comnih.govmdpi.com.
Metabolic Transformations and Bioactivation of this compound
Upon exposure, calcium cyanamide undergoes hydrolysis, yielding cyanamide (H₂NCN). This section details the key metabolic transformations of cyanamide within biological systems, focusing on its primary metabolic pathway and the formation of bioactive metabolites.
Pathways of this compound Metabolism (e.g., N-acetylation)
A significant metabolic pathway for cyanamide in mammals is N-acetylation. This conjugation reaction is catalyzed by an acetyl-S-CoA-dependent N-acetyltransferase enzyme, predominantly located in the liver. nih.govuni.luservice.gov.uknih.govwikipedia.org N-acetylation results in the formation of N-acetylcyanamide, which has been identified as the major urinary metabolite of cyanamide in several species, including rats, rabbits, dogs, and humans. nih.govservice.gov.uknih.govwikipedia.org
Research has demonstrated species-specific variability in the capacity for cyanamide N-acetylation. For instance, hepatic N-acetyltransferase isolated from rapid acetylator phenotype rabbits showed twice the effectiveness in catalyzing this transfer compared to the enzyme from dogs. uni.luwikipedia.org Studies in rats administered oral doses of ¹⁴C-labelled cyanamide indicated that a substantial portion of the excreted radioactivity in urine was present as N-acetylcyanamide. nih.gov Similarly, studies in humans receiving cyanamide treatment have confirmed the presence of N-acetylcyanamide in urine, establishing it as a metabolite in humans as well. uni.luservice.gov.uknih.govwikipedia.org
| Species | Route of Administration | Dose (mg/kg bw) | % Urinary Radioactivity as N-acetylcyanamide (approx.) |
| Rat | Oral | 1 | 32 - 61 nih.gov |
| Rat | Oral | 20 | 32 - 61 nih.gov |
| Rat | Intravenous | 1 | 32 - 61 nih.gov |
| Dog | Oral | 0.04 mmol/kg | 87 (first 27 hours) uni.luservice.gov.uknih.govwikipedia.org |
| Rabbit | Intravenous | 42 or 75 | Large extent (not quantified) nih.gov |
| Human | Dermal | 10 mg (total) | 7.7 (excreted as N-acetylcyanamide) nih.gov |
| Human | Therapeutic treatment | Not specified | Present in urine uni.luservice.gov.uknih.govwikipedia.org |
This table summarizes findings on N-acetylcyanamide as a urinary metabolite across different species and administration routes.
Formation of Bioactive Metabolites from this compound (e.g., N-hydroxycyanamide, Nitroxyl)
Beyond N-acetylation, cyanamide undergoes bioactivation catalyzed primarily by catalase in the presence of hydrogen peroxide. This enzymatic oxidation leads to the formation of an unstable intermediate species, N-hydroxycyanamide.
N-hydroxycyanamide is a transient compound that spontaneously decomposes. The decomposition products include nitroxyl (HNO) and hydrogen cyanide (HCN).
The formation of nitroxyl is particularly significant as it is considered the key bioactive metabolite responsible for inhibiting aldehyde dehydrogenase (ALDH). This inhibition disrupts the normal metabolism of acetaldehyde, a process central to the biological effects associated with cyanamide exposure.
Studies utilizing in vitro systems, such as bovine liver catalase, have detected the formation of cyanide as a product of cyanamide oxidation under conditions that also generate ALDH inhibitory activity. While cyanide is a theoretical decomposition product of N-hydroxycyanamide, evidence of cyanide toxicity directly attributable to cyanamide use has not been widely reported in the literature.
Detailed chemical and biochemical investigations have outlined the mechanistic pathway for the release of nitroxyl from cyanamide, emphasizing the critical role of catalase-mediated N-hydroxylation to form the N-hydroxycyanamide intermediate, which subsequently breaks down to yield nitroxyl and cyanide.
Pharmacological and Biochemical Research on Alzodef
Pharmacodynamics of Alzodef
The pharmacodynamic effects of this compound are primarily associated with its active metabolite, cyanamide (B42294). Cyanamide is known to interfere with the hepatic biotransformation of ethanol (B145695) by inhibiting the enzyme aldehyde dehydrogenase (ALDH) gezondheidsraad.nl. This inhibition leads to an increase in blood acetaldehyde (B116499) levels, which is responsible for unpleasant reactions when ethanol is consumed gezondheidsraad.nl. These reactions can include peripheral cutaneous vasodilatation (flushing), tachycardia, hypotension, headache, nausea, and vomiting gezondheidsraad.nl. Faintness and sweating have also been reported gezondheidsraad.nl. While cyanamide itself inhibits brain aldehyde dehydrogenase, suggesting a direct action on suppressing alcohol drinking, studies indicate that carbimide (cyanamide) at plasma concentrations achieved after oral calcium carbimide administration produced only limited inhibition of low-Km mitochondrial ALDH in vitro, and no inhibition of low-Km cytosolic and high-Km microsomal ALDH isozymes nih.gov. This suggests that carbimide itself may not be primarily responsible for the hepatic ALDH inhibition observed in vivo following oral calcium carbimide administration nih.gov. N-acetylcyanamide, a major metabolite, did not inhibit purified preparations of ALDH, indicating that another, yet unidentified metabolite of cyanamide, might be the ALDH blocking agent gezondheidsraad.nl.
Pharmacokinetics and Biotransformation Studies of this compound
Pharmacokinetic studies of this compound focus on the absorption, distribution, metabolism, and excretion of its active component, cyanamide. Calcium cyanamide rapidly hydrolyzes to cyanamide under acidic conditions, such as those in the stomach gezondheidsraad.nleuropa.eu. This hydrolysis is considered necessary for absorption as calcium cyanamide is insoluble in aqueous solutions europa.eu.
Absorption and Distribution Studies of this compound and its Metabolites
Studies in rats and humans have investigated the absorption of cyanamide following oral and dermal administration. Oral absorption of hydrogen cyanamide by laboratory animals has been reported as 100% . In rats given a single oral dose of aqueous cyanamide (2 mg/kg bw), the peak plasma concentration was reached within 5 minutes, with a mean bioavailability of 69% gezondheidsraad.nl. Following oral administration of 4 mg/kg bw to beagle dogs, the peak plasma concentration was reached within 33 minutes, with a mean bioavailability of 65% gezondheidsraad.nl. In male human volunteers given single oral doses of 0.3, 1.0, or 1.5 mg cyanamide/kg bw, mean peak plasma concentrations were achieved between 10.5 and 15.5 minutes after administration gezondheidsraad.nl. The mean oral bioavailability in humans was reported as 53% and 70% at doses of 0.3 and 1.0 mg/kg bw, respectively gezondheidsraad.nl.
Dermal absorption studies in rats with 14C-labelled cyanamide applied to unoccluded skin showed that the percentage of the dose absorbed within 24 hours increased with the applied dose gezondheidsraad.nlepa.gov. At dermal doses of 0.1, 1.0, and 10 mg/animal, the calculated 24-hour dermal absorption was 1.8%, 2.8%, and 11.1%, respectively gezondheidsraad.nl. The average absorbed dermal doses in 24 hours by humans and rats were reported as 5.5% and 11.1%, respectively .
Distribution studies in rats indicate that hydrogen cyanamide is rapidly distributed and does not concentrate in any specific tissues epa.gov. After intraperitoneal administration of 14C-cyanamide in rats, radioactivity was found primarily in the liver, and excretion was mainly via urine europa.eu. High concentrations of radioactivity were found in blood, liver, and kidneys in rats following oral dosing pesticidereform.org.
Elimination Pathways and Half-Life Investigations of this compound
Cyanamide and its metabolites are primarily eliminated through the urine europa.euepa.gov. In rats given a single oral dose of 14C-labelled cyanamide, a significant portion of the radioactivity was excreted in the urine within 24 hours . For instance, after a 1 mg/kg oral dose, 66.9% to 82.6% of the 14C was recovered in urine in males and 77.6% to 90.7% in females . At a higher oral dose of 20 mg/kg, 95% of the 14C was excreted in the urine in both sexes . Fecal excretion accounted for a smaller percentage of the dose . In beagle dogs given a single dose of 14C-labelled cyanamide (1.7 mg/kg bw) intravenously or orally, a large percentage of the radioactivity was excreted in the urine within 27 hours gezondheidsraad.nl.
The elimination half-life of cyanamide varies depending on the species and route of administration. In Sprague-Dawley rats given a single oral dose of 2 mg/kg bw, the mean plasma elimination half-life was 27 minutes gezondheidsraad.nl. Following single intravenous injections of 2 or 35 mg cyanamide/kg bw into rats, the mean elimination half-lives were 33 and 57 minutes, respectively gezondheidsraad.nl. In beagle dogs given intravenous injections of 1, 2, or 4 mg cyanamide/kg bw, the mean elimination half-lives were 39, 47, and 61 minutes, respectively gezondheidsraad.nl. After oral administration of 4 mg/kg bw to beagle dogs, the mean elimination half-life was 62 minutes gezondheidsraad.nl. In male human volunteers receiving single oral doses, mean cyanamide elimination half-lives from plasma were 40, 77, and 62 minutes at doses of 0.3, 1.0, and 1.5 mg/kg bw, respectively gezondheidsraad.nl. Following oral administration of calcium cyanamide (7 mg/kg bw) to rats, the apparent plasma elimination half-life of cyanamide was 92.4 minutes europa.eu.
Species-Specific Metabolic Profiles of this compound
The major metabolic pathway for cyanamide in rats, rabbits, dogs, and humans is acetylation, leading to the formation of N-acetylcyanamide nih.govgezondheidsraad.nlepa.govpesticidereform.org. This acetylation is catalyzed by an acetyl-S-CoA-dependent hepatic N-acetyltransferase nih.govgezondheidsraad.nl. The capacity of this enzyme varies among species, with dogs and possibly slow acetylator-phenotype rabbits exhibiting lower activity gezondheidsraad.nl.
In dogs, approximately 87% of the urinary radioactivity excreted within 27 hours after a low oral dose of 14C-cyanamide was N-acetylcyanamide, with 11% as unchanged cyanamide gezondheidsraad.nl. In rats given single oral doses of unlabelled cyanamide (10 mg/kg bw), an average of 42.7% and 45.6% of the dose was excreted in the urine as N-acetylcyanamide within 22 and 48 hours, respectively gezondheidsraad.nl. In humans, N-acetylcyanamide was also identified as the major urinary metabolite after oral dosing, accounting for 57.8% of a 20 mg/kg oral dose in male volunteers pesticidereform.org.
While acetylation is the primary metabolic route, other metabolites have been observed. Three other unidentified metabolites were excreted in the urine of rats given oral doses of aqueous cyanamide gezondheidsraad.nl. In vitro studies have suggested that cyanamide can be metabolized to cyanide; however, in vivo experiments in humans after an oral dose did not show significant increases in blood cyanide or urinary thiocyanate (B1210189) levels pesticidereform.org.
The metabolic profiles can exhibit species-specific differences, particularly in the activity of enzymes involved in biotransformation like aldehyde oxidase nih.gov. These differences highlight the importance of considering species-specific metabolism when extrapolating findings from animal studies to humans nih.gov.
Toxicological Profiles of this compound in Research Contexts
Toxicological research on this compound primarily focuses on the effects of its active component, cyanamide. This section focuses specifically on in vitro cytotoxicity studies as per the outline.
In Vitro Cytotoxicity Studies of this compound
In vitro studies have been conducted to assess the cytotoxicity of cyanamide. For instance, cytotoxicity has been evaluated in hepatocytes from Wistar rats slideplayer.com. While the search results indicate that in vitro cytotoxicity studies of this compound or cyanamide have been performed, specific detailed findings regarding dose-dependent responses or the mechanisms of cytotoxicity in various cell lines were not extensively available within the provided snippets, other than a general mention of cytotoxicity in rat hepatocytes slideplayer.com. Research on the in vitro cytotoxicity of other compounds, such as components of bone substitutes or plant growth regulators, demonstrates the methodologies used in such studies, often involving cell viability assays like the MTT assay or Sulforhodamine B assays nih.govnih.govresearchgate.net. These studies typically assess dose-dependent cytotoxic responses nih.gov.
Preclinical Toxicity Assessments of this compound (e.g., organ-specific effects, long-term studies)
Preclinical toxicity studies on Fosetyl-aluminium have been conducted in various animal species, including mice, rats, and dogs, to assess its potential health effects following different exposure durations and routes fao.orgepa.govepa.gov.
Acute Toxicity: Fosetyl-Al exhibits low acute toxicity via oral, dermal, and inhalation routes in rats fao.orgregulations.gov. The acute oral LD50 is greater than 2000 mg/kg body weight (bw) in mice, rats, and rabbits fao.org. Dermal LD50 in rats is also greater than 2000 mg/kg bw, and the inhalation LC50 in rats is greater than 5.11 mg/L fao.org. While not a skin irritant or sensitizer (B1316253) in guinea pigs, Fosetyl-Al is a severe eye irritant in rabbits, causing moderate to severe ocular irritation fao.orgepa.govepa.gov.
Short-Term Toxicity: In short-term dietary studies, the most notable effects in rats were observed in the bladder, ureters, and kidneys at high doses fao.org. A 90-day feeding study in rats showed a No Observed Adverse Effect Level (NOAEL) of >5000 ppm, with a Lowest Effect Level (LEL) of 25,000 ppm based on extramedullary hematopoiesis in the spleen epa.gov. However, another 90-day study in rats reported no treatment-related effects up to 20,000 ppm, which was the highest dose tested, resulting in a NOAEL of 1230 mg/kg bw per day fao.org. In a 3-month dietary study in dogs, no treatment-related effects were observed up to 50,000 ppm, with a NOAEL of 1310 mg/kg bw per day fao.org.
Long-Term Toxicity and Carcinogenicity: Chronic feeding studies have identified target organs for toxicity. In a 2-year toxicity study in dogs, a slight degenerative effect on the testes was observed at 20,000 ppm (equal to 609 mg/kg bw per day), leading to a NOAEL of 10,000 ppm (equal to 309 mg/kg bw per day) fao.orgregulations.govepa.gov.
A 24-month carcinogenicity study in rats administered Fosetyl-Al in the diet at doses up to 30,000 ppm (equal to 1370 mg/kg bw per day for males and 1790 mg/kg bw per day for females) fao.org. Exposure at the highest dose resulted in an increased incidence of uroliths and mineralization in the urinary bladder, as well as inflammation, hyperplasia, and neoplasia (transitional cell carcinoma) in the urinary transitional epithelium fao.orgregulations.govepa.gov. The NOAEL for this study was 8000 ppm (equal to 348 mg/kg bw per day) fao.org. The carcinogenicity observed in rats at this high dose was considered related to the precipitation of calcium phosphate (B84403) or calcium phosphonate (B1237965) in the urinary tract, a phenomenon unlikely to occur at typical human exposure levels fao.orgepa.gov. Fosetyl-Al was not found to be carcinogenic in mice fao.orgregulations.gov.
Reproductive and Developmental Toxicity: In a three-generation reproductive toxicity study in rats, parental toxicity (reduced body weights) was observed at 12,000 ppm (equal to 954 mg/kg bw per day), with a NOAEL of 6000 ppm (equal to 482 mg/kg bw per day) fao.org. Developmental toxicity was observed in rats only at excessive dose levels that induced severe maternal toxicity fao.org. No malformations were observed in rabbits, indicating Fosetyl-Al was not teratogenic in this species fao.org. The toxicological database for Fosetyl-Al is considered complete for the characterization of potential developmental and reproductive effects regulations.gov.
Genotoxicity and Neurotoxicity: Fosetyl-Al has been tested in a range of in vitro and in vivo genotoxicity assays and has not shown evidence of genotoxicity fao.orgregulations.govepa.gov. Studies, including an acetylcholinesterase assay, have not demonstrated evidence of neurotoxicity fao.orgregulations.gov.
Here is a summary of key preclinical toxicity findings:
| Study Type | Species | Key Findings | NOAEL/LEL (approximate mg/kg bw/day) | Reference |
| Acute Oral Toxicity | Rat | LD50 > 2000 mg/kg bw | > 2000 (LD50) | fao.orgregulations.gov |
| Acute Dermal Toxicity | Rat | LD50 > 2000 mg/kg bw | > 2000 (LD50) | fao.orgregulations.gov |
| Acute Inhalation Toxicity | Rat | LC50 > 5.11 mg/L | > 5.11 (LC50) | fao.org |
| Eye Irritation | Rabbit | Severe irritant | N/A | fao.orgregulations.govepa.gov |
| Skin Irritation | Rabbit | Not irritating | N/A | fao.orgregulations.gov |
| Skin Sensitization | Guinea Pig | Not sensitizing | N/A | fao.org |
| 90-Day Dietary Study | Rat | Extramedullary hematopoiesis in spleen at high dose | NOAEL > 5000 ppm (LEL 25000 ppm) | epa.gov |
| 90-Day Dietary Study | Rat | No treatment-related effects up to highest dose | NOAEL 1230 | fao.org |
| 3-Month Dietary Study | Dog | No treatment-related effects up to highest dose | NOAEL 1310 | fao.org |
| 2-Year Dietary Study | Dog | Slight testicular degeneration at high dose | NOAEL 309 (LEL 609) | fao.orgregulations.govepa.gov |
| 24-Month Carcinogenicity | Rat | Urinary tract effects (uroliths, mineralization, inflammation, hyperplasia, transitional cell carcinoma) at high dose | NOAEL 348 (LEL 1370/1790) | fao.orgregulations.govepa.gov |
| Three-Generation Reproduction | Rat | Reduced parental body weights at high dose | NOAEL 482 (LEL 954) | fao.org |
| Developmental Toxicity | Rat | Effects only at maternally toxic doses | N/A | fao.org |
| Developmental Toxicity | Rabbit | Not teratogenic | N/A | fao.org |
| Genotoxicity | In vitro/In vivo | Not genotoxic | N/A | fao.orgregulations.govepa.gov |
| Neurotoxicity | Various | Not neurotoxic | N/A | fao.orgregulations.gov |
Human Exposure and Health Implications of this compound in Occupational Settings
Occupational exposure to Fosetyl-aluminium can occur during activities such as mixing, loading, and applying the pesticide to crops, ornamentals, and turf canada.caepa.gov. Routes of occupational exposure include dermal contact, inhalation, and potential eye contact epa.govafrasa.esfishersci.com.
Studies and regulatory assessments have evaluated the potential health implications for workers exposed to Fosetyl-aluminium. While Fosetyl-Al has low acute oral, dermal, and inhalation toxicity, it is a severe eye irritant regulations.govepa.gov. This necessitates the use of appropriate personal protective equipment, such as goggles or a face shield, during handling and application to prevent eye exposure epa.govafrasa.esfishersci.com.
Based on available scientific information, regulatory agencies have determined that the continued registration and use of products containing Fosetyl-aluminium are acceptable when used according to revised label directions that include risk mitigation measures canada.capublications.gc.ca. These measures are designed to protect human health, including that of workers who may re-enter treated sites publications.gc.ca.
The potential for systemic effects from occupational exposure is assessed based on toxicological data from animal studies, considering relevant routes of exposure and potential absorption europa.eu. While high-dose animal studies have shown effects on the urinary system in rats and testes in dogs, these effects were generally observed at exposure levels significantly higher than those expected in occupational settings when proper protective measures are followed fao.orgregulations.govepa.gov. The carcinogenicity observed in rats at extremely high doses is considered unlikely to pose a carcinogenic risk to humans from dietary exposure, and occupational exposure assessments also take this into account fao.orgepa.gov.
Occupational exposure limits and risk assessments are established to ensure that worker exposure levels remain below those that would cause adverse health effects europa.eu. These assessments consider the duration and intensity of exposure during various tasks europa.eu.
Therapeutic Applications and Clinical Research of Alzodef
Research on Alcohol Dependence Treatment with Alzodef
Research into the use of this compound, referring to cyanamide (B42294) compounds, for alcohol dependence treatment centers on its mechanism as an aldehyde dehydrogenase (ALDH) inhibitor. This inhibition leads to an increase in acetaldehyde (B116499) levels after alcohol consumption, triggering unpleasant physical reactions that discourage further drinking.
Efficacy of this compound in Preclinical Models of Ethanol (B145695) Consumption Suppression
Preclinical studies, primarily utilizing animal models, have investigated the efficacy of cyanamide compounds in suppressing ethanol consumption. These studies generally aim to establish a model for predicting the effectiveness of ALDH inhibitors as alcohol-deterrent medications nih.gov. Research has shown that ALDH inhibition and the subsequent accumulation of acetaldehyde can significantly reduce voluntary alcohol consumption in animal models nih.gov. For instance, studies using ALDH2 knockout mice, which exhibit high blood acetaldehyde levels, demonstrated avoidance of voluntary alcohol consumption, supporting the notion that elevated acetaldehyde induces adverse effects that deter drinking nih.gov. Animal studies using ALDH inhibitors like disulfiram (B1670777) and cyanamide have focused on measuring subsequent alcohol consumption and have generally concluded that ALDH inhibition strongly reduces voluntary alcohol consumption and potentiates the aversion to moderate to high ethanol doses nih.gov.
Preclinical research methodologies often involve assessing voluntary ethanol intake in rodents under various conditions. This can include scheduled access to ethanol, two-bottle choice tests, or operant self-administration paradigms nih.gov. Measuring the pattern of licking using lickometer chambers can also provide fine-grained data on drinking behavior, such as lick frequency and bout size nih.gov. Models of withdrawal-induced consumption, such as the alcohol deprivation effect (ADE), where a period of abstinence leads to increased consumption upon reintroduction, are also used to evaluate potential treatments nih.gov.
Clinical Trial Methodologies and Outcomes of this compound in Alcoholism Treatment
Clinical trials investigating cyanamide compounds for alcoholism treatment have employed various methodologies to assess efficacy and outcomes. The primary goal of these trials is to evaluate the compound's ability to deter alcohol consumption in individuals with alcohol use disorder (AUD).
Clinical trial methodologies for AUD treatments have evolved, with increasing sophistication in study design and analysis nih.govsemanticscholar.org. Key considerations include subject selection, patient retention, medication compliance, sample size determination, and robust measurement of outcomes nih.gov. Common primary outcome measures in alcohol clinical trials include the frequency and/or intensity of alcohol consumption, often estimated using methods like the Timeline Follow-back (TLFB) or the Form-90 nih.gov. These methods provide daily alcohol consumption data that can be aggregated into various continuous and binary outcomes, such as the percentage of days abstinent (PDA) or drinks per drinking day (DDD) researchgate.net.
Measuring medication compliance and alcohol consumption can be challenging due to the potential for unreliable self-reporting nih.gov. Biological methods, such as measuring carbohydrate-deficient transferrin levels as an indicator of alcohol consumption or assessing urinary riboflavin (B1680620) levels to check medication adherence, have been utilized to improve the accuracy of outcome data nih.gov.
Historically, compounds like disulfiram and calcium carbimide (a form of cyanamide) have been used to treat alcoholism through ALDH enzyme inhibition, leading to high levels of blood acetaldehyde accumulation mdpi.com. Clinical trials have assessed the aversive reactions experienced by patients after alcohol consumption while on these medications, correlating these reactions with acetaldehyde levels mdpi.com. Outcomes measured typically include rates of abstinence and reduction in heavy drinking days researchgate.net.
While specific detailed outcomes of clinical trials solely focused on "this compound" as a trade name were not extensively detailed in the search results beyond its general classification as a cyanamide compound used for alcohol aversion, the methodologies employed in clinical trials for ALDH inhibitors like disulfiram provide insight into the types of studies conducted. These trials often involve randomized controlled designs comparing the ALDH inhibitor to a placebo or other treatments, with outcomes focused on reducing or eliminating alcohol consumption.
Investigation of Acetaldehyde Accumulation and Alternative Mechanisms in Alcohol Aversion with this compound
The primary mechanism by which cyanamide compounds like those referred to by the trade name this compound induce alcohol aversion is through the inhibition of aldehyde dehydrogenase (ALDH) nih.govmdpi.com. This enzyme is responsible for the metabolism of acetaldehyde, the first metabolite of ethanol, into acetate (B1210297) nih.govfrontiersin.org. When ALDH is inhibited, acetaldehyde accumulates in the bloodstream and tissues after alcohol consumption nih.govmdpi.com. Elevated acetaldehyde levels trigger a range of unpleasant physiological responses, including flushing, nausea, vomiting, headache, and palpitations, collectively known as the disulfiram-ethanol reaction or acetaldehyde syndrome mdpi.com. These aversive effects serve as a deterrent to further alcohol intake nih.govnih.gov.
Research has demonstrated a strong correlation between high alcohol sensitivities and aversive reactions with acetaldehyde accumulation, particularly in individuals with a genetic variant of ALDH2 (ALDH22) that results in reduced enzyme activity mdpi.com. This genetic predisposition offers a natural model for understanding the aversive effects of acetaldehyde mdpi.comnih.gov. Studies in individuals with the ALDH22 allele show markedly elevated blood acetaldehyde levels after ethanol ingestion, leading to a strong aversion to ethanol and protection against alcoholism mdpi.comnih.gov.
While acetaldehyde accumulation is the primary mechanism, research also explores potential alternative or contributing mechanisms to alcohol aversion induced by ALDH inhibitors. Some studies suggest that acetaldehyde itself might have dual roles, potentially inducing reinforcing effects at low concentrations in the brain while causing aversive effects peripherally at higher concentrations nih.govmdpi.com. There is also research investigating whether acetaldehyde can form adducts with other molecules or influence neurotransmitter systems, potentially contributing to its aversive or reinforcing properties mdpi.com. However, the predominant understanding of cyanamide-induced alcohol aversion remains centered on the peripheral accumulation of acetaldehyde due to ALDH inhibition.
Emerging Therapeutic Research Areas for this compound
Beyond its established use in alcohol dependence treatment, research is exploring other potential therapeutic applications for compounds like cyanamide.
Exploration of this compound's Neuroprotective Potential
Research into the neuroprotective potential of cyanamide compounds is an emerging area. While the primary focus of cyanamide in the context of "this compound" has been alcohol aversion, some research areas related to alcohol metabolism and its consequences, or the chemical properties of cyanamide itself, might intersect with neuroprotection. Chronic ethanol consumption is known to have detrimental effects on the nervous system, and research into mitigating these effects is ongoing nih.gov.
Studies have investigated the impact of ethanol consumption on various biological pathways, including oxidative stress and lipid metabolism, which are relevant to neuronal health nih.gov. For example, chronic ethanol consumption has been shown to decrease serum sulfatide levels and downregulate hepatic cerebroside sulfotransferase expression in mice, suggesting a link between ethanol and altered lipid metabolism that could impact the nervous system nih.gov. While direct research explicitly detailing "this compound's neuroprotective potential" was not prominently found in the search results, the broader context of alcohol-induced neurotoxicity and the biological activities of related compounds suggest this could be an area of investigation. Research into neurodegenerative disorders like Alzheimer's disease is actively exploring various therapeutic avenues, including drug repurposing and targeting pathways related to oxidative stress and inflammation, areas where some compounds might exhibit relevant activity nih.govresearchgate.netnih.gov.
Drug Repurposing Research Initiatives for this compound
Drug repurposing, the strategy of finding new therapeutic uses for existing drugs, offers a potentially faster and more cost-effective path to developing treatments repo4.eufrontiersin.org. Given that cyanamide compounds have a history of use, albeit primarily for alcohol aversion and agricultural purposes, they could be candidates for drug repurposing initiatives.
Drug repurposing research involves leveraging existing data on a compound's pharmacokinetics, pharmacodynamics, safety, and known mechanisms of action to identify potential applications in different diseases frontiersin.org. Computational approaches, analysis of 'omics' data, drug databases, and electronic medical records are tools used in this process researchgate.netnih.gov.
While specific drug repurposing initiatives for "this compound" (cyanamide) were not detailed in the search results, the concept of repurposing is actively being applied to various compounds, including those with known biological activity, for conditions such as neurodegenerative diseases nih.govresearchgate.netnih.gov. The known interaction of cyanamide with enzymes, specifically ALDH, could potentially be relevant in other disease contexts where aldehyde metabolism or related pathways play a role. However, any such initiatives for cyanamide would need to carefully consider its known toxicity and side effect profile, although this is outside the scope of the current article based on the instructions.
Agricultural and Horticultural Research on Alzodef
Plant Growth Regulation Studies with Alzodef
Calcium cyanamide (B42294) has been the subject of numerous studies investigating its influence on plant growth and development, particularly concerning the induction of budbreak and its subsequent effects on yield.
Mechanisms of Dormancy Breaking and Budbreak Induction by this compound
This compound is notably effective in breaking dormancy and stimulating uniform budbreak in various woody plants, a property of particular importance in regions where insufficient chilling hours can hinder natural dormancy release researchgate.netjst.go.jpactahort.orgashs.orgpublish.csiro.au. Research indicates that the active agent in this process is likely hydrogen cyanamide, formed from the hydrolysis of Calcium cyanamide in the presence of soil moisture atamanchemicals.comausveg.com.auresearchgate.net. Studies on grapevines (Vitis vinifera L.) have shown that both Calcium cyanamide and hydrogen cyanamide can induce rapid bud opening in dormant buds, with hydrogen cyanamide often exhibiting greater potency researchgate.net. The precise mechanisms by which hydrogen cyanamide breaks dormancy are still being investigated, but some research suggests a potential link to the plant's metabolic pathways, possibly involving the production of hydrogen cyanide (HCN) as a co-product of ethylene (B1197577) biosynthesis researchgate.net. Exogenous application of ACC, a precursor to ethylene, has also been observed to promote bud break in grapes researchgate.net.
Effects of this compound on Plant Development and Yield Parameters
However, the impact on yield can be crop-specific and dependent on application timing. In preliminary studies on low chill nectarines, while this compound advanced budbreak and fruit maturity, it resulted in reduced fruit set and final yield, with greater yield losses observed with delayed application publish.csiro.au.
The following table summarizes some reported effects of Calcium cyanamide on crop yield:
| Crop | Treatment ( kg/ha ) | Effect on Yield | Reference |
| Onion | 400 (CaCN₂) | Significantly increased yield | ashs.org |
| Strawberry | 500 & 1000 (CaCN₂) | Increased marketable yield | mdpi.com |
| Nectarine | Various (this compound) | Reduced fruit set and yield | publish.csiro.au |
Note: Specific yield increases can vary based on experimental conditions and crop variety.
Role of this compound as a Biocidal Agent in Agriculture
Calcium cyanamide's decomposition in soil releases compounds, primarily hydrogen cyanamide, that exhibit biocidal activity against a range of agricultural pests and pathogens nih.govatamanchemicals.compengshengchem.comausveg.com.aurxchemicals.comnih.govomanchem.com.
Herbicide Mechanisms of Action of this compound
Calcium cyanamide functions as a herbicide by affecting germinating weed seeds and young seedlings in the uppermost layer of the soil, typically within the top 3-4 cm ausveg.com.auhorticulture.com.au. Its herbicidal effect is most pronounced on newly germinated weeds and those in early developmental stages (up to the 4-leaf stage) ausveg.com.auhorticulture.com.au. Deeper weed seeds or weeds with established rhizomes are generally not effectively controlled ausveg.com.auhorticulture.com.au. The phytotoxicity is linked to the formation of cyanamide upon contact with soil water, which is then rapidly converted to ammonia (B1221849) chemball.com. This transient presence of cyanamide is thought to be toxic to young plant tissues chemball.com. Some sources also suggest hydrogen cyanide contributes to the herbicidal action cabidigitallibrary.org. Efficacy is reported to be higher at lower soil temperatures and when weeds are small cabidigitallibrary.org.
Fungicidal Properties and Pathogen Inhibition by this compound
Calcium cyanamide is recognized for its fungicidal attributes, particularly in controlling soil-borne diseases nih.govpengshengchem.comausveg.com.auhorticulture.com.aunih.govmdpi.comactahort.orgcdnsciencepub.comishs.orgtandfonline.comomanchem.comresearchgate.net. It is an effective tool for managing clubroot (Plasmodiophora brassicae), a significant disease affecting Brassica crops nih.govausveg.com.auhorticulture.com.aunih.govmdpi.comactahort.orgcdnsciencepub.comishs.orgtandfonline.comresearchgate.net. Its action against clubroot involves reducing the viability of the resting spores of Plasmodiophora brassicae in the soil actahort.orgishs.org. High soil moisture is crucial for the conversion of Calcium cyanamide to hydrogen cyanamide and its distribution within the soil profile to reach the pathogen spores actahort.orgishs.org. Incorporating Calcium cyanamide into the soil followed by irrigation or rainfall enhances its effectiveness against clubroot actahort.orgishs.org. The liming effect of Calcium cyanamide, which increases soil pH, also contributes to creating an environment less favorable for the development of Plasmodiophora brassicae cdnsciencepub.com.
Calcium cyanamide has also shown efficacy against certain Phytophthora species and has been observed to reduce the incidence of Pythium sulcatum in carrot trials ausveg.com.auhorticulture.com.au. While effective against specific pathogens, its varying impact on different soil-borne organisms means it is not classified as a broad-spectrum soil fumigant ausveg.com.auhorticulture.com.au. Historical uses also include control of eyespot (Cercosporella herpotrichoides) and powdery mildew (Erysiphe graminis) cabidigitallibrary.org.
Pesticidal Applications of this compound
In addition to its fungicidal and herbicidal activities, Calcium cyanamide has applications as a general pesticide nih.govpengshengchem.comrxchemicals.comnih.govomanchem.com. It is reported to be effective in controlling underground pests and has been used to kill root knot nematodes pengshengchem.commdpi.com. Its biocidal properties also extend to controlling animal pests on pasture and eliminating eggs and larvae of gastric and intestinal parasites in grass nih.gov.
Soil and Environmental Interactions of this compound
The application of this compound to soil initiates a series of chemical and biological transformations that influence the soil's physical, chemical, and biological characteristics. These interactions are crucial in determining the compound's efficacy as a fertilizer and soil amendment, as well as its environmental footprint.
Impact of this compound on Soil Microbial Communities and Suppressiveness
This compound significantly influences the composition and activity of soil microbial communities. Studies indicate that calcium cyanamide can stimulate the population size of soil bacteria while decreasing that of fungi. hep.com.cn Initially, the hydrolysates of calcium cyanamide, such as cyanamide (H₂CN₂) and dicyandiamide (B1669379) (C₂H₄N₄), can be toxic to soil microbes, with a suppressive effect on the soil microbial population being most significant during the first few days after application. hep.com.cn However, these compounds degrade rapidly in soil, and subsequently, the populations of bacteria, fungi, and actinomycetes can increase gradually. hep.com.cn
A key impact of this compound is its influence on nitrification, primarily by affecting ammonia-oxidizing microorganisms (AOM), which include ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). americanelements.com, nih.gov This inhibition of ammonia oxidation is a significant factor in the altered nitrogen dynamics observed in treated soils. The application of calcium cyanamide can reduce the abundance of AOB and AOA. americanelements.com
Furthermore, calcium cyanamide has been shown to induce or increase suppressiveness against soil-borne pathogens, such as Rhizoctonia solani and Pythium sulcatum. americanelements.com, horticulture.com.au This suppressiveness is thought to be linked to changes in the microbial community structure, increased microbial activity, and the accumulation of inhibitory metabolites derived from calcium cyanamide. americanelements.com While it offers control against certain pathogens, research indicates large differences in the sensitivity of various soil-borne pathogens to calcium cyanamide, meaning it cannot be considered a broad-spectrum soil fumigant. horticulture.com.au
Nitrogen Dynamics and Nutrient Availability in Agricultural Systems Treated with this compound
The application of this compound has a notable impact on nitrogen dynamics in agricultural systems. As a nitrogenous fertilizer containing approximately 20% nitrogen, it provides a gradual release of nitrogen into the rhizosphere. ishs.org, researchgate.net
A primary effect is the strong inhibition of nitrification, the process by which ammonium (B1175870) is converted to nitrate (B79036) by soil bacteria. nih.gov, americanelements.com, alzchem.com This inhibition is primarily due to the effect of calcium cyanamide and its degradation product, dicyandiamide (DCD), on ammonia-oxidizing bacteria like Nitrosomonas. alzchem.com The delayed nitrification leads to an accumulation of ammonium in the soil and a delay in nitrate formation. nih.gov Fertilizing with calcium cyanamide thus ensures a nitrogen supply with a strong ammonium emphasis, which can be physiologically beneficial to certain plants. alzchem.com The presence of DCD, a nitrification inhibitor formed during the decomposition of calcium cyanamide, further delays the conversion of ammonium nitrogen into nitrate. alzchem.com, europa.eu
Beyond nitrogen, calcium cyanamide also contains approximately 50% calcium, which contributes to increasing soil pH and ameliorating soil acidity. ishs.org, mdpi.com, nih.gov This liming effect can create favorable conditions for beneficial soil microbes and improve the availability of other nutrients like phosphorus and potassium. researchgate.net, nih.gov
Table 1: Summary of this compound's Impact on Soil Processes
| Process | Impact of this compound (Calcium Cyanamide) | Reference |
| Nitrification (Ammonium to Nitrate) | Strongly inhibited, especially ammonia oxidation (AOB, AOA). | nih.gov, americanelements.com |
| Ammonium Levels | Tend to accumulate in soil. | nih.gov, hep.com.cn |
| Nitrate Formation | Delayed/Decreased initially. | nih.gov, hep.com.cn |
| Soil Microbial Communities | Altered structure, initial suppression followed by potential increase in bacteria, reduced AOB and AOA abundance. | americanelements.com, hep.com.cn, mdpi.com |
| Soil Enzyme Activity | Can increase activities like protease, amylase, dehydrogenase. | mdpi.com, alzchem.com |
| Soil Suppressiveness (e.g., R. solani) | Can be induced/increased against certain pathogens. | americanelements.com, horticulture.com.au |
| Soil pH | Increased (liming effect). | mdpi.com, nih.gov, scispace.com |
| Available Phosphorus and Potassium | Can increase availability. | nih.gov |
Environmental Fate and Degradation of this compound in Soil and Water
Calcium cyanamide undergoes degradation in both soil and water environments. nih.gov, bmrb.io, wikipedia.org The primary degradation pathway involves hydrolysis in the presence of water. nih.gov, bmrb.io, wikipedia.org
Upon contact with soil moisture, calcium cyanamide hydrolyzes to form hydrogen cyanamide (cyanamide) and calcium dihydroxide. horticulture.com.au Hydrogen cyanamide is a transient intermediate that is then rapidly hydrolyzed further to urea. nih.gov, bmrb.io, wikipedia.org Urea is subsequently mineralized by soil microorganisms, releasing ammonium. nih.gov, bmrb.io This ammonium can then be converted to nitrite (B80452) and then nitrate through the process of nitrification, although this process is initially inhibited by the presence of cyanamide and its dimerization product, dicyandiamide (DCD). nih.gov, alzchem.com
Under certain conditions, cyanamide can also polymerize to form dicyandiamide and melamine. nih.gov Dicyandiamide itself is a nitrification inhibitor that slowly decomposes into urea, eventually contributing to the nitrogen pool available to plants. alzchem.com
The rate at which calcium cyanamide degrades is influenced by environmental factors such as soil moisture content, temperature, pH, and microbial activity. nih.gov, alzchem.com While rapid degradation in moist soil can limit its persistence and potential for leaching, calcium cyanamide and its transformation products can potentially be found in groundwater. nih.gov Studies on the half-lives of these compounds in water indicate variability depending on specific conditions. wikipedia.org It is emphasized that under normal use conditions, calcium cyanamide is broken down into harmless products and does not leave persistent residues in the soil. mdpi.com, alzchem.com
Table 2: Key Degradation Steps of this compound in Soil/Water
| Step | Reactant(s) | Product(s) | Process | Reference |
| Step 1 (Hydrolysis) | Calcium Cyanamide + Water | Hydrogen Cyanamide + Ca(OH)₂ | Hydrolysis | horticulture.com.au |
| Step 2 (Hydrolysis) | Hydrogen Cyanamide + Water | Urea | Hydrolysis | nih.gov, bmrb.io, wikipedia.org |
| Step 3 (Mineralization) | Urea | Ammonium | Mineralization | nih.gov, bmrb.io |
| Step 4 (Nitrification) | Ammonium | Nitrite then Nitrate | Nitrification | nih.gov |
| Side Reaction | Hydrogen Cyanamide | Dicyandiamide, Melamine | Polymerization | nih.gov |
| Degradation of DCD | Dicyandiamide | Urea | Degradation | alzchem.com |
Advanced Research Methodologies and Analytical Approaches for Alzodef Studies
In Vitro and Ex Vivo Research Models for Alzodef Investigations
In vitro and ex vivo models are valuable tools in the initial stages of investigating chemical compounds, offering controlled environments to study specific biological processes or tissue responses. In vitro methods typically involve the use of cell cultures, allowing for the examination of cellular interactions and responses to a compound without the complexities of a whole organism nih.govresearchgate.net. Ex vivo models utilize tissues or organs removed from a living organism, providing a more complex biological context than in vitro methods while still allowing for controlled experimentation nih.govresearchgate.netresearchgate.net.
These models are frequently employed to assess various properties, such as the interaction of a compound with biological tissues or its effects on cellular functions researchgate.netresearchgate.net. For instance, in vitro and ex vivo techniques are used to characterize the bioadhesiveness of drug delivery systems, evaluating properties like detachment strength and the amount of substance adhered to tissues researchgate.netresearchgate.net. Ex vivo platforms can also be developed to study the response of patient-derived tissues to potential treatments, as demonstrated in research on metastatic ovarian cancer biorxiv.org. While general applications of these models are well-established in chemical and pharmaceutical research, specific detailed applications of standard in vitro or ex vivo biomedical models for studying this compound's direct effects on mammalian cells or tissues in a pharmacological context were not prominently detailed in the consulted literature. However, the principles of these methodologies could be applied to investigate potential interactions or effects of this compound components or metabolites on relevant biological systems.
Animal Models in Preclinical Research of this compound
Animal models are indispensable in preclinical research, providing a platform to study the effects of compounds within a complex living system before potential human studies researchgate.netpubpub.org. The selection of an appropriate animal model is crucial and depends on the research question, considering physiological and pathophysiological similarities to humans researchgate.net. Animal studies allow for the assessment of a compound's effects on various organ systems, its pharmacokinetics, and potential efficacy emulatebio.com.
In the context of this compound, which is also recognized for its agricultural uses, research in plant systems (which can be considered "animal" in a broader biological sense, though distinct from typical biomedical animal models) has provided insights into its effects. Studies on nectarines and blueberries have utilized field trials to evaluate the impact of hydrogen cyanamide (B42294) (a component or related compound to this compound) on breaking dormancy, budbreak, fruit set, and yield publish.csiro.auresearchgate.netresearchgate.net. These studies involve applying the compound to plants and observing various growth and yield parameters over time, often comparing different concentrations and application timings publish.csiro.auresearchgate.netresearchgate.net. For example, research on nectarines showed that this compound was effective in advancing budbreak and fruit maturity but could reduce fruit set and final yield, with the severity of yield loss dependent on the timing of application publish.csiro.au. Similarly, studies on blueberry have investigated the effects of hydrogen cyanamide application rates and timing on vegetative and reproductive budbreak and fruit ripening researchgate.net.
While these plant studies provide valuable data on this compound's biological activity in an agricultural context, detailed information on the use of standard laboratory animal models (e.g., rodents, primates) specifically for preclinical biomedical research on this compound was not a primary focus of the provided search results. Preclinical animal models are broadly used in drug discovery to predict outcomes and understand biological processes, and advancements in genetic engineering are improving their relevance researchgate.netemulatebio.com. However, the specific application of these models to this compound in a biomedical research pipeline would depend on the compound's intended therapeutic or biological application being investigated.
An example of animal model use in neurological research, although for a different compound (lecanemab) targeting Alzheimer's disease, highlights how models like transgenic mice are used to study disease pathogenesis and evaluate potential therapeutic interventions understandinganimalresearch.org.uk. This illustrates the general approach in biomedical animal research.
Clinical Study Design and Data Collection Methodologies for this compound
Clinical study design and robust data collection methodologies are fundamental to evaluating the effects of compounds in humans kobia.kr. Clinical trials are designed to assess the safety and efficacy of potential treatments, following structured protocols researchprotocols.orgresearchgate.netnih.gov. Various designs exist, including randomized controlled trials, and increasingly, adaptive designs that allow for modifications based on accumulating data researchprotocols.orgresearchgate.netnih.gov.
Data collection in clinical trials must be accurate, reliable, and conducted in a manner that maintains patient confidentiality kobia.krresearchprotocols.org. This involves detailed protocols, trained personnel, and systems for recording, handling, and storing information kobia.krresearchprotocols.org. Data can be collected through clinical examinations, radiographic imaging, laboratory tests, and patient-reported outcomes researchprotocols.org. The management of collected data, including ensuring its quality and integrity, is a critical aspect of clinical research kobia.krresearchprotocols.org.
While the provided information discusses general principles and examples of clinical trial design and data collection methodologies for various medical contexts kobia.krresearchprotocols.orgresearchgate.netnih.govnih.gov, specific details regarding clinical studies conducted with this compound were not extensively covered in the search results. The principles outlined, such as the use of controlled designs, standardized data collection procedures, and data management protocols, would be applicable to any clinical investigation involving this compound if such studies were to be conducted for a biomedical indication. Adaptive clinical trial designs, which offer flexibility based on interim data analysis, are also a contemporary approach in clinical research that could be considered researchgate.netnih.gov.
Analytical Techniques for this compound and its Metabolite Detection
Accurate analytical techniques are essential for the detection, identification, and quantification of compounds like this compound and their metabolites in various matrices, including biological samples. High-performance liquid chromatography (HPLC) coupled with various detectors, such as PDA (photodiode array) or mass spectrometry (MS), is a widely used technique for the separation and detection of compounds and their metabolites mdpi.comnih.gov. LC-MS/MS (liquid chromatography-tandem mass spectrometry) is particularly valuable for its sensitivity and specificity in detecting and quantifying analytes in complex biological matrices mdpi.comnih.govmdpi.com.
Other analytical approaches include mass defect filtering (MDF) of high-resolution LC/MS data, which can aid in the detection and structural characterization of metabolites by selectively removing interfering ions researchgate.net. This technique has been shown to be effective in identifying metabolites in complex biological samples like plasma researchgate.net. Immunoassays, such as ELISA, and other methods like flow injection chemiluminescence, are also utilized for the detection of specific compounds or metabolites mdpi.com.
While these analytical techniques are broadly applicable to the study of chemical compounds and their biotransformation, specific validated methods for the detection and quantification of this compound and its metabolites in human biological samples within a biomedical research context were not detailed in the provided search results. However, given that this compound is calcium cyanamide nih.gov, analytical methods developed for calcium cyanamide or its known metabolites (such as hydrogen cyanamide or urea, which can be formed from cyanamide) atamanchemicals.comherts.ac.uk could potentially be adapted or applied. Research on detecting nitrofuran metabolites in food products using techniques like HPLC-MS/MS and apta-chromogenic detection methods illustrates the application of analytical chemistry to detect trace levels of compounds and their breakdown products in complex samples mdpi.com. Similarly, methods for detecting drug metabolites in plasma and other biological fluids using LC-MS have been developed and validated mdpi.comnih.gov.
Future Directions and Unexplored Research Avenues for Alzodef
Elucidation of Novel Biological Pathways and Targets of Alzodef
While it is known that calcium cyanamide's effects are largely mediated by its breakdown product, hydrogen cyanamide (B42294), the precise biological pathways and molecular targets in various organisms, particularly plants and soil microorganisms, warrant further detailed investigation. Hydrogen cyanamide is understood to interact with sulfhydryl groups, influencing oxidation-reduction processes. nih.gov In mammals, it is known to inhibit aldehyde dehydrogenase isozymes. nih.gov In agricultural contexts, this compound exhibits beneficial effects against soil-borne plant diseases, slugs, and germinating weeds, and can control animal pests on pasture. nih.gov It also inhibits the growth and sporulation of pathogenic fungi. atamanchemicals.comcambridge.org
Future research should aim to:
Identify specific protein targets in target pests, weeds, and fungi that are affected by hydrogen cyanamide.
Map the complete metabolic fate of hydrogen cyanamide in different plant species and soil microbial communities.
Investigate the signaling pathways modulated by this compound or its metabolites that lead to plant growth regulation or defense responses.
Explore the impact of this compound on the complex interactions within the soil microbiome, identifying specific microbial populations that are either inhibited or promoted and the mechanisms involved.
Determine the molecular basis for the observed differences in sensitivity among soil-borne pathogens to calcium cyanamide. atamanchemicals.com
Detailed research findings on the inhibition of aldehyde dehydrogenase by calcium carbimide (a synonym for calcium cyanamide) in rats have shown differential susceptibility among isozymes, with the low-Km mitochondrial ALDH being most sensitive. nih.gov While this provides insight into mammalian toxicity, comparable detailed studies on specific enzyme or pathway inhibition in target agricultural organisms are needed.
Investigation of Structure-Activity Relationships for Enhanced Bioactivity of this compound Analogs
The conversion of calcium cyanamide to hydrogen cyanamide is a key step in its activity. atamanchemicals.comepa.govepa.gov While calcium cyanamide and hydrogen cyanamide are considered largely interchangeable in some toxicological assessments, the potential for developing analogs with modified structures to enhance specific desired bioactivities (e.g., targeted fungicidal or herbicidal action) while reducing undesirable effects remains an unexplored area. epa.govepa.gov
Research in this area could involve:
Synthesizing and evaluating derivatives of cyanamide or related compounds with altered functional groups or structural scaffolds.
Employing computational modeling and quantitative structure-activity relationship (QSAR) techniques to predict the bioactivity and environmental fate of potential analogs.
Assessing the efficacy of promising analogs against specific agricultural pests and diseases under controlled conditions.
Investigating the stability and conversion rates of analogs in soil and plant environments.
Although one review noted no other structurally-related analogs were identified as equivalent to hydrogen cyanamide in that specific context, the broader field of structure-activity relationships aims to understand how chemical structure influences biological activity to design improved compounds. epa.govmdpi.comnih.govresearchgate.net Exploring a wider chemical space around the cyanamide core could yield analogs with more favorable profiles for targeted agricultural applications.
Application of this compound in Multi-Target Therapeutic Strategies
In agriculture, multi-target strategies involve the integrated use of different approaches to manage complex issues like pest infestations, diseases, and nutrient deficiencies simultaneously. This compound, with its properties as a fertilizer, herbicide, fungicide, and pesticide, inherently possesses multi-target potential. nih.govatamanchemicals.com
Future research could focus on:
Developing integrated pest and disease management (IPM) programs that incorporate optimized applications of this compound alongside biological control agents, resistant crop varieties, and cultural practices. mdpi.com
Investigating the synergistic or additive effects of this compound when combined with other agricultural inputs, such as specific fertilizers or biostimulants, to enhance crop yield and health.
Exploring the potential of this compound in managing multiple soil health parameters simultaneously, including nutrient availability, microbial community structure, and pathogen load. atamanchemicals.comcambridge.org
Evaluating the efficacy of this compound in multi-target strategies for residue decomposition and soil improvement. atamanchemicals.com
Sustainable Agricultural Practices Incorporating this compound Research
Sustainable agriculture seeks to maintain productivity while preserving natural resources and minimizing environmental impact. mdpi.comfao.orgucs.orgsustainableagriculture.eco this compound's role as a slow-release nitrogen fertilizer and its positive effects on soil health by suppressing pathogens and promoting beneficial microorganisms align with sustainable practices. atamanchemicals.comcambridge.org
Research should investigate:
Optimizing application methods and timing to maximize the fertilizer and pest control benefits of this compound while minimizing potential leaching or off-site movement. epa.gov
Evaluating the long-term effects of this compound use on soil biodiversity and ecosystem services, such as nutrient cycling and carbon sequestration, in different agricultural systems. nih.gov
Developing strategies for incorporating this compound into conservation tillage or no-till systems to enhance soil health and reduce erosion. fao.orgucs.org
Assessing the economic and environmental sustainability of using this compound compared to or in combination with other agricultural inputs in various cropping systems. mdpi.comsustainableagriculture.eco
Calcium cyanamide has been used for over a century in agriculture and is recognized for its contribution to sustainable soil health. atamanchemicals.comcambridge.org Further research can solidify its role within modern sustainable frameworks.
Addressing Data Gaps and Uncertainties in this compound Risk Assessment
Comprehensive risk assessment requires robust data on a compound's potential effects on human health and the environment. Despite existing studies, certain data gaps and uncertainties regarding this compound (and its active form, hydrogen cyanamide) have been identified. epa.govpesticidereform.orgresearchgate.neteuropa.eucluin.orgnih.govgao.govregulations.gov
Key areas requiring further research and data collection include:
Conducting studies to address the limitations and uncertainties in existing toxicity data, particularly regarding chronic effects on aquatic organisms and non-target terrestrial plants. regulations.gov
Improving the understanding of the environmental fate and behavior of this compound and its metabolites in various soil types and climatic conditions to refine exposure assessments. epa.govregulations.gov
Investigating the potential for synergistic or additive toxic effects when this compound is present in mixtures with other agricultural chemicals or environmental contaminants. europa.eucluin.org
Collecting more comprehensive data on potential occupational and bystander exposure under realistic application scenarios.
Reducing uncertainties related to extrapolating findings from laboratory studies to field conditions and from test species to a wider range of organisms. nih.govgao.gov
Addressing these data gaps through targeted research will enable more accurate and refined risk assessments, ensuring that the use of this compound is managed effectively to protect human health and the environment.
Q & A
Q. How can researchers address peer-review critiques about this compound’s off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
